N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Overview
Description
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring substituted with a bromo-fluorophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the aromatic ring.
Formation of Cyclopropane Ring: The substituted phenyl derivative is then subjected to cyclopropanation reactions to form the cyclopropane ring.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by cyclopropanation and amine introduction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo and fluoro groups to other functional groups.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropane ring provides structural rigidity, which can influence its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
- 2-bromo-4-fluorophenylacetic acid
- 2-bromo-4-fluorophenylmethanol
Uniqueness
This compound is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring and the presence of a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Overview
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine is a synthetic organic compound characterized by its unique cyclopropane structure and the presence of bromo and fluorine substituents on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C11H13BrFN
- Molecular Weight: 258.14 g/mol
- CAS Number: 1251280-42-8
The structural rigidity introduced by the cyclopropane moiety may influence its interaction with biological targets, making it a valuable scaffold for drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromo and fluoro substituents enhance binding affinity, potentially leading to modulation of biological pathways. The cyclopropane ring contributes to the compound's selectivity and potency.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Studies
- Anticancer Activity : A study conducted on a series of cyclopropanamine derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of the bromo and fluoro substituents in enhancing biological activity.
- Antimicrobial Studies : In a comparative analysis of various substituted phenylcyclopropanamines, it was found that those with halogen substitutions showed improved efficacy against Gram-positive bacteria, suggesting a potential for further development as antimicrobial agents.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
N-(4-bromo-3-fluorobenzyl)-N-methylcyclopropanamine | Structure | Anticancer |
N-(2-bromo-5-fluorophenyl)-N-methylcyclopropanamine | Structure | Antimicrobial |
Properties
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-14(10-4-5-10)7-8-2-3-9(13)6-11(8)12/h2-3,6,10H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTNJDNLRBAWCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)Br)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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